molecular formula C10H14N2 B1620671 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine CAS No. 39161-58-5

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine

Cat. No.: B1620671
CAS No.: 39161-58-5
M. Wt: 162.23 g/mol
InChI Key: RFRZYBRMESKXKP-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine, also known as hexahydrobenzodiazocine , is a synthetic compound with the following chemical formula: C12H18N2 . It belongs to the class of polycyclic compounds and is commonly used in the fragrance industry . Its structure consists of a hexahydrocyclopentag-2-benzopyran ring system with a strong musk odor.


Synthesis Analysis

The synthesis of this compound involves several methods. One notable approach is through the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α, β-unsaturated ketones, leading to the formation of 2,3,6,7-tetrahydro-1H-1,4-diazepines. Reduction of these compounds with lithium aluminum hydride produces the corresponding saturated heterocycles .

Another synthesis route involves the preparation of indanones from tetralones, followed by cyclodehydration to form the key intermediate, methyl 7-methoxy-1-oxoindan-4-carboxylate. Further reactions lead to the formation of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H18N2 , with a molecular weight of approximately 190.28 g/mol . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure in the provided references.


Chemical Reactions Analysis

The compound has been involved in various reactions, including hydrolysis, reduction, and cyclization. For example, the benzazocine-2-carbonitrile precursor was hydrolyzed to the corresponding carboxylic acid, which was further converted into its ethyl and methyl esters. Reduction of these esters led to the formation of 2-aminomethyl-3-benzazocine .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on the synthesis of hexahydro-1,4-benzodiazocine derivatives using cyclization techniques and the preparation of hexahydro-1 H-1,5-benzodiazonine derivatives (Muchowski, 1971).
  • Formation and Rearrangements : There's evidence of rearrangements in pyrimido- and diazepino-indoles leading to the formation of 1,2,3,4,5,6-hexahydro-1,5-benzodiazocines, highlighting a complex interplay of reactions (Cliffe, Heatherington, & White, 1991).

Pharmaceutical Applications

  • Calcium-Sensitizing Agents : 5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, a 1,5-benzodiazocine derivative, is identified as a prototype for a novel class of positive inotropic Ca(2+)-sensitizing agents (Herold et al., 1995).

Analytical Chemistry

  • Structural Reassignments : Studies have been conducted to reassign structures of compounds initially thought to be benzodiazocines, highlighting the complexity and challenges in accurately characterizing these compounds (Anastasiou, Campi, Fallon, & Jackson, 1993).

Chemical Synthesis and Reactions

  • Synthesis of Benzodiazocines : Novel methods have been developed for the synthesis of benzodiazocines, such as the tandem one-pot synthesis of 1,5-benzodiazocine-2-ones (Kulsi, Ghorai, & Chattopadhyay, 2012).

Medicinal Chemistry

  • Antitumor Properties : Research on 2-(4-Aminophenyl)benzothiazoles, related to benzodiazocines, suggests their potential as antitumor agents with selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been identified as potential selective opioid analgesics , suggesting that this compound may also interact with opioid receptors.

Pharmacokinetics

Its molecular weight of 16223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6,11-12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZYBRMESKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378072
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-58-5
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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